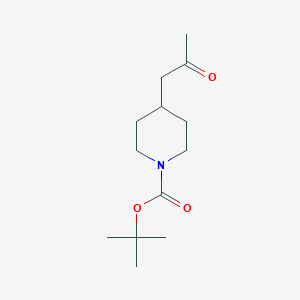

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate

Descripción general

Descripción

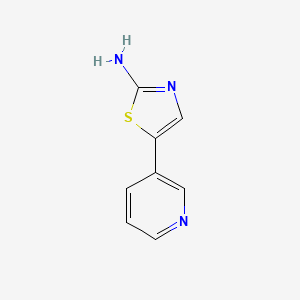

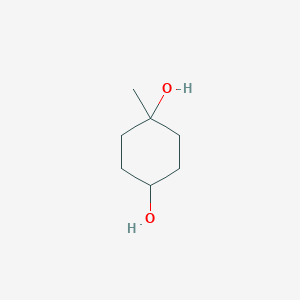

“tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” is a compound that is used for pharmaceutical testing . It is also known as “1-Boc-4-AP” and is used as an intermediate in the manufacture of fentanyl and various related derivatives .

Synthesis Analysis

The synthesis of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” can be accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction is performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” is confirmed by single crystal X-ray diffraction analysis . The molecule is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis

The compound is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl, among others .Physical And Chemical Properties Analysis

The compound has a molecular weight of 241.33 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Piperidine Derivatives

One of the primary applications of tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate in scientific research is in the synthesis of diverse piperidine derivatives. For example, Moskalenko and Boev (2014) explored its use in synthesizing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, which are promising synthons for preparing a variety of piperidine derivatives (Moskalenko & Boev, 2014).

X-Ray Structural Analysis

The compound has also been studied for its structural properties through X-ray analysis. Didierjean et al. (2004) revealed that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate, a related compound, occurs in a 4-enol form and exhibits molecular packing driven by strong hydrogen bonds (Didierjean et al., 2004).

Intermediate in Biological Compounds

Another significant application is its role as an intermediate in the synthesis of biologically active compounds. Kong et al. (2016) synthesized an important intermediate used in crizotinib, a drug used in cancer therapy, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

Synthesis of Other Therapeutic Intermediates

Research also extends to the synthesis of intermediates for various therapeutic compounds. For instance, Wang et al. (2015) synthesized a key intermediate of Vandetanib, an anticancer drug, from piperidin-4-ylmethanol, a compound closely related to tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate (Wang et al., 2015).

Development of Anticancer Drugs

Furthermore, Zhang et al. (2018) utilized the compound as an intermediate in synthesizing small molecule anticancer drugs, highlighting its critical role in developing new therapeutics (Zhang et al., 2018).

Safety And Hazards

Direcciones Futuras

The piperazine moiety, which is a part of “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate”, plays an important role and is found in various bioactive compounds . It has been found in highly selective factor Xa trypsin-like protease inhibitors . Furthermore, the piperazine residue has been used as a spacer in pleuromutilin derivatives or as a linker in piperazine-based hydroxamic acids as histone acylase (HDAC) inhibitors . This suggests that “tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate” and its derivatives could have potential applications in the development of new drugs and treatments.

Propiedades

IUPAC Name |

tert-butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-10(15)9-11-5-7-14(8-6-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUNCPXYUNVRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70475887 | |

| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate | |

CAS RN |

206989-54-0 | |

| Record name | 1-Boc-4-(2-oxopropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70475887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)